molecular formula C10H7ClO3 B3416144 3-(4-Chlorobenzoyl)acrylic acid CAS No. 6269-33-6

3-(4-Chlorobenzoyl)acrylic acid

Cat. No. B3416144
CAS RN: 6269-33-6
M. Wt: 210.61 g/mol
InChI Key: VQVQEUFKSRHRCT-AATRIKPKSA-N
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Description

“3-(4-Chlorobenzoyl)acrylic acid” is a chemical compound with the molecular formula ClC6H4COCH=CHCO2H . It has a molecular weight of 210.61 . It appears as a yellow powder .


Molecular Structure Analysis

The molecular structure of “3-(4-Chlorobenzoyl)acrylic acid” is represented by the formula ClC6H4COCH=CHCO2H . This indicates that the molecule consists of a chlorobenzoyl group (ClC6H4CO-) and an acrylic acid moiety (CH=CHCO2H).


Physical And Chemical Properties Analysis

“3-(4-Chlorobenzoyl)acrylic acid” is a yellow powder . It has a melting point range of 130-134 °C .

Scientific Research Applications

Heterocyclic Synthesis

3-(4-Chlorobenzoyl)acrylic acid has been identified as a convenient precursor for synthesizing a variety of heterocyclic systems. Its reactivity with compounds containing active methylene groups under Michael reaction conditions leads to the formation of diazepine, indazole, isoxazole, and quinazoline derivatives. Some of these synthesized compounds exhibit biological activity, highlighting the chemical's utility in developing pharmacologically relevant heterocycles (Eissa, 2005).

Polymer Science and Engineering

3-(4-Chlorobenzoyl)acrylic acid plays a role in polymer science, particularly in RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization processes. The RAFT polymerization of acrylic acid in water, studied at different pH levels, illustrates how well-defined hydrophilic macromolecular RAFT agents can be obtained and used for the polymerization of styrene. This process, under specific conditions, leads to well-defined amphiphilic block copolymer particles (Chaduc et al., 2013).

Materials Science

In the realm of materials science, 3-(4-Chlorobenzoyl)acrylic acid derivatives have been explored for their optoelectronic properties. The study of 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid, a derivative, provides insights into its potential as a nonlinear optical material due to its favorable dipole moment, polarizability, and hyperpolarizability (Fonkem et al., 2019).

Acrylic Acid and Its Derivatives

Further applications of acrylic acid derivatives include their use in the manufacture of superabsorbent polymers, detergents, water treatment chemicals, and dispersants. Acrylates, derived from acrylic acid, serve as raw materials for producing solution polymers used in industrial coatings, showcasing the versatility and wide applicability of these chemical compounds in various industrial sectors (Bauer, 2003).

Safety and Hazards

“3-(4-Chlorobenzoyl)acrylic acid” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only in well-ventilated areas .

properties

IUPAC Name

(E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-6H,(H,13,14)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVQEUFKSRHRCT-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201255094
Record name (2E)-4-(4-Chlorophenyl)-4-oxo-2-butenoic acid
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Molecular Weight

210.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorobenzoyl)acrylic acid

CAS RN

29582-39-6, 6269-33-6
Record name (2E)-4-(4-Chlorophenyl)-4-oxo-2-butenoic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenoic acid, 4-(4-chlorophenyl)-4-oxo-, (E)-
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Record name 6269-33-6
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Record name (2E)-4-(4-Chlorophenyl)-4-oxo-2-butenoic acid
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Record name p-Chlorobenzoylacrylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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